Cas no 1354951-03-3 (3-Ethoxyspiro[3.5]nonan-1-ol)
![3-Ethoxyspiro[3.5]nonan-1-ol structure](https://ja.kuujia.com/scimg/cas/1354951-03-3x500.png)
3-Ethoxyspiro[3.5]nonan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-ethoxyspiro[3.5]nonan-1-ol
- D73456
- Z1262237472
- 3-Ethoxyspiro[3.5]nonan-1-ol
-
- MDL: MFCD20441533
- インチ: 1S/C11H20O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h9-10,12H,2-8H2,1H3
- InChIKey: XNSLECDIDNVTEC-UHFFFAOYSA-N
- SMILES: O(CC)C1CC(C21CCCCC2)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 29.5
- XLogP3: 2.3
3-Ethoxyspiro[3.5]nonan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-85691-1g |
3-ethoxyspiro[3.5]nonan-1-ol |
1354951-03-3 | 95% | 1g |
$365.0 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138061-5g |
3-Ethoxyspiro[3.5]nonan-1-ol |
1354951-03-3 | 97% | 5g |
¥26560 | 2023-04-15 | |
TRC | E676985-10mg |
3-ethoxyspiro[3.5]nonan-1-ol |
1354951-03-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | E676985-100mg |
3-ethoxyspiro[3.5]nonan-1-ol |
1354951-03-3 | 100mg |
$ 275.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138061-500mg |
3-Ethoxyspiro[3.5]nonan-1-ol |
1354951-03-3 | 97% | 500mg |
¥6151 | 2023-04-15 | |
Enamine | EN300-85691-10g |
3-ethoxyspiro[3.5]nonan-1-ol |
1354951-03-3 | 95% | 10g |
$1564.0 | 2023-09-02 | |
Aaron | AR01ALNK-100mg |
3-ethoxyspiro[3.5]nonan-1-ol |
1354951-03-3 | 95% | 100mg |
$200.00 | 2025-03-30 | |
Aaron | AR01ALNK-10g |
3-ethoxyspiro[3.5]nonan-1-ol |
1354951-03-3 | 95% | 10g |
$2176.00 | 2023-12-16 | |
A2B Chem LLC | AV73140-500mg |
3-ethoxyspiro[3.5]nonan-1-ol |
1354951-03-3 | 95% | 500mg |
$335.00 | 2024-04-20 | |
Aaron | AR01ALNK-2.5g |
3-Ethoxyspiro[3.5]nonan-1-ol |
1354951-03-3 | 95% | 2.5g |
$1006.00 | 2025-02-09 |
3-Ethoxyspiro[3.5]nonan-1-ol 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
3-Ethoxyspiro[3.5]nonan-1-olに関する追加情報
Exploring 3-Ethoxyspiro[3.5]nonan-1-ol (CAS No. 1354951-03-3): A Versatile Compound in Modern Chemistry
In the realm of organic chemistry, 3-Ethoxyspiro[3.5]nonan-1-ol (CAS No. 1354951-03-3) has emerged as a compound of significant interest due to its unique spirocyclic structure and potential applications in pharmaceuticals, fragrances, and specialty chemicals. This spiro compound features a distinctive nonane backbone with an ethoxy group and a hydroxyl group, making it a valuable intermediate for synthetic transformations. Researchers and industry professionals are increasingly exploring its properties, driven by the growing demand for high-performance intermediates in drug discovery and material science.
The spiro[3.5]nonane core of this compound is particularly noteworthy, as it introduces steric hindrance and conformational rigidity, which can enhance the stability and selectivity of derived molecules. Such characteristics are highly sought after in the design of bioactive molecules and catalysts. For instance, the hydroxyl group at the 1-position offers a handle for further functionalization, enabling the synthesis of ether derivatives, esters, or carbamates. This versatility aligns with current trends in green chemistry, where modular and sustainable synthetic routes are prioritized.
One of the most frequently asked questions about 3-Ethoxyspiro[3.5]nonan-1-ol revolves around its synthetic routes and scalability. Recent advancements in catalytic methods and flow chemistry have streamlined its production, reducing waste and improving yields. Additionally, its potential role in asymmetric synthesis has sparked interest, particularly in the context of chiral auxiliaries and ligand design. These applications resonate with the broader scientific community's focus on precision chemistry and molecular diversity.
From an industrial perspective, 3-Ethoxyspiro[3.5]nonan-1-ol is gaining traction as a building block for flavor and fragrance formulations. Its cyclic ether moiety contributes to olfactory profiles, making it a candidate for sustainable aroma chemicals. This aligns with consumer demand for natural-inspired synthetics and eco-friendly ingredients. Furthermore, its stability under various conditions makes it suitable for long-lasting formulations, a key consideration in product development.
In the context of drug discovery, the compound's spirocyclic scaffold is being evaluated for its ability to mimic natural product architectures. This is particularly relevant given the rising interest in fragment-based drug design and targeted therapies. Researchers are investigating its potential as a privileged structure in medicinal chemistry, with preliminary studies suggesting activity in central nervous system (CNS) targets. Such findings underscore the importance of structural novelty in addressing unmet medical needs.
Another area of exploration is the compound's physicochemical properties, including its solubility, logP, and thermal stability. These parameters are critical for formulation scientists and process chemists working on drug delivery systems or polymeric materials. The ethoxy group in particular influences its lipophilicity, which can be tuned for specific applications. This adaptability is a hallmark of modern molecular engineering.
As the scientific community continues to uncover the potential of 3-Ethoxyspiro[3.5]nonan-1-ol, its relevance in interdisciplinary research becomes increasingly apparent. Whether in catalysis, materials science, or life sciences, this compound exemplifies the power of structural innovation. Future studies will likely focus on optimizing its synthetic accessibility and expanding its application scope, solidifying its place in the toolbox of 21st-century chemists.
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